Phenylhydrazines
Phenylhydrazines are a class of organic compounds characterized by the presence of a phenyl group attached to a hydrazine moiety. These compounds are widely recognized for their reactivity and diverse applications in chemical synthesis, particularly as intermediates or functional groups in the construction of more complex molecules. They are often used in the preparation of pharmaceuticals, dyes, and other organic materials due to their ability to participate in various chemical reactions such as condensation, substitution, and cyclization.
The structure of phenylhydrazines typically consists of a benzene ring attached to a hydrazine group (−NHNH₂), which can undergo multiple functional group transformations. These compounds exhibit basic properties due to the presence of the free amine groups, making them susceptible to protonation and other chemical reactions that involve nitrogen atoms. The versatility of phenylhydrazines arises from their capacity to form Schiff bases with aldehydes or ketones, contributing to their importance in organic chemistry research and industry applications.
In summary, phenylhydrazines play a crucial role as reactive intermediates and building blocks in the synthesis of a wide range of compounds, offering researchers and chemists versatile tools for creating new materials and pharmaceuticals.

Structure | Chemical Name | CAS | MF |
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(2-chlorophenyl)hydrazine;hydrochloride | 41052-75-9 | C6H8Cl2N2 |
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2-Bromophenylhydrazine hydrochloride | 50709-33-6 | C6H8BrClN2 |
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N-Anilinoformamide | 622-84-4 | C7H8N2O |
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2,5-Dimethylphenylhydrazine hydrochloride | 56737-78-1 | C8H13ClN2 |
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N-butyl-N-nitrosoaniline | 25413-69-8 | C10H14N2O |
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N-benzyl-N-nitrosoaniline | 612-98-6 | C13H12N2O |
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1-cyano-N-4-(trifluoromethoxy)phenylmethanecarbohydrazonoyl cyanide | 370-86-5 | C10H5F3N4O |
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(2-ethynylphenyl)hydrazine | 2229201-49-2 | C8H8N2 |
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3-Hydrazinylbenzene-1,2-diol | 1804505-19-8 | C6H8N2O2 |
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(2-Bromo-4-chlorophenyl)-hydrazine | 299165-75-6 | C6H6BrClN2 |
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